

Application Notes and Protocols for Hexadecanehydrazide in Targeted Drug Delivery Systems

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Compound of Interest

Compound Name: Hexadecanehydrazide

Cat. No.: B1296134

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Hexadecanehydrazide**, also known as Palmitic Acid Hydrazide, in the development of targeted drug delivery systems. This document details its role in forming prodrugs, modifying nanocarriers, and facilitating targeted delivery, supported by experimental protocols and quantitative data.

Introduction

Hexadecanehydrazide is the hydrazide derivative of palmitic acid, a common 16-carbon saturated fatty acid. Its chemical structure, featuring a long hydrophobic alkyl chain and a reactive hydrazide group, makes it a valuable lipid moiety for various bioconjugation and drug delivery applications. The hydrophobic tail allows for its incorporation into lipid-based nanocarriers such as liposomes and micelles, or for increasing the lipophilicity of hydrophilic drugs. The hydrazide group provides a reactive handle for covalently linking it to drugs or targeting ligands, often through a pH-sensitive hydrazone bond. This linkage is particularly advantageous for tumor targeting, as the acidic microenvironment of tumors can trigger the cleavage of the bond and subsequent release of the active drug.

Applications of Hexadecanehydrazide in Targeted Drug Delivery

One of the primary applications of **hexadecanehydrazide** is in the creation of lipophilic prodrugs from hydrophilic parent drugs. This modification enhances the drug's ability to be encapsulated within the hydrophobic core of nanocarriers like micelles and nanoparticles, thereby increasing the drug loading capacity and stability of the formulation.

A notable example is the synthesis of a doxorubicin-palmitic acid (DOX-PA) conjugate.^[1] In this approach, doxorubicin is conjugated to palmitic acid hydrazide via a pH-sensitive hydrazone bond.^[1] This lipophilic prodrug can then be efficiently loaded into DSPE-PEG micelles. The pH-sensitive nature of the hydrazone linkage facilitates the release of free doxorubicin within the acidic environment of cancer cells.^[1]

Hexadecanehydrazide can be used to anchor targeting moieties, such as carbohydrates, to the surface of drug delivery vehicles. This is exemplified by the preparation of LeY-**hexadecanehydrazide**, a glycolipid used to modify the surface of glioblastoma-derived extracellular vesicles (EVs).^{[2][3]} This modification enhances the receptor-mediated targeting and uptake of these EVs by dendritic cells, which are key players in initiating an anti-tumor immune response.^[2]

Hexadecanehydrazide is also utilized in the synthesis of fatty acid-drug conjugates for the preparation of nanosuspensions. For instance, it has been used to create palmitic acid-pirarubicin (pal-THP), where the anticancer drug pirarubicin is linked to palmitic acid via an acid-labile hydrazone bond.^[4] This conjugate can be formulated into nanosuspensions of an optimal size for tumor tissue delivery. The acidic environment within the tumor or lysosomes facilitates the cleavage of the hydrazone bond, releasing the active drug.^[4]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing **hexadecanehydrazide** (palmitic acid hydrazide) in drug delivery systems.

Table 1: Synthesis and Formulation Parameters

Parameter	Value	Drug/System	Reference
Yield of DOX-PA Synthesis	~88%	Doxorubicin-Palmitic Acid	[1]
Optimal Size of pal-THP Nanoparticles	100–125 nm	Palmitic Acid-Pirarubicin	[4]

Table 2: In Vitro Efficacy

Cell Line	IC50 of pal-THP Nanosuspension	Comparison	Reference
Colon 26	Increased compared to free THP	Free Pirarubicin (THP)	[4]

Experimental Protocols

This protocol is adapted from the synthesis of a doxorubicin lipophilic prodrug.[1]

Materials:

- Doxorubicin
- Palmitic acid hydrazide (**Hexadecanehydrazide**)
- Anhydrous methanol
- Trifluoroacetic acid (TFA)
- Round bottom flask
- Magnetic stirrer
- Silica gel column
- Dichloromethane

- Methanol

Procedure:

- Weigh 390 mg of doxorubicin and 243 mg of palmitic acid hydrazide and transfer to a round bottom flask.
- Add 150 ml of anhydrous methanol to the flask.
- Add 39 μ l of trifluoroacetic acid (TFA).
- Stir the reaction mixture for 18 hours at room temperature in the dark using a magnetic stirrer.
- Monitor the reaction completion using thin-layer chromatography (TLC).
- Purify the resulting DOX-PA conjugate using a silica gel column with a dichloromethane/methanol eluent.
- Dry the purified product to obtain a pure red solid.

This protocol describes the formulation of micelles containing the DOX-PA conjugate.[\[1\]](#)

Materials:

- DOX-PA conjugate
- DSPE-PEG
- Chloroform
- Phosphate-buffered saline (PBS)
- Rotary evaporator
- Water bath sonicator

Procedure:

- Dissolve the DOX-PA conjugate and DSPE-PEG in chloroform in a round bottom flask.
- Remove the chloroform using a rotary evaporator to form a thin film on the flask wall.
- Hydrate the film with PBS by rotating the flask in a water bath at a temperature above the phase transition temperature of the lipid.
- Sonicate the resulting suspension to form micelles.

This protocol is for the synthesis of a glycolipid for modifying extracellular vesicles.[\[2\]](#)

Materials:

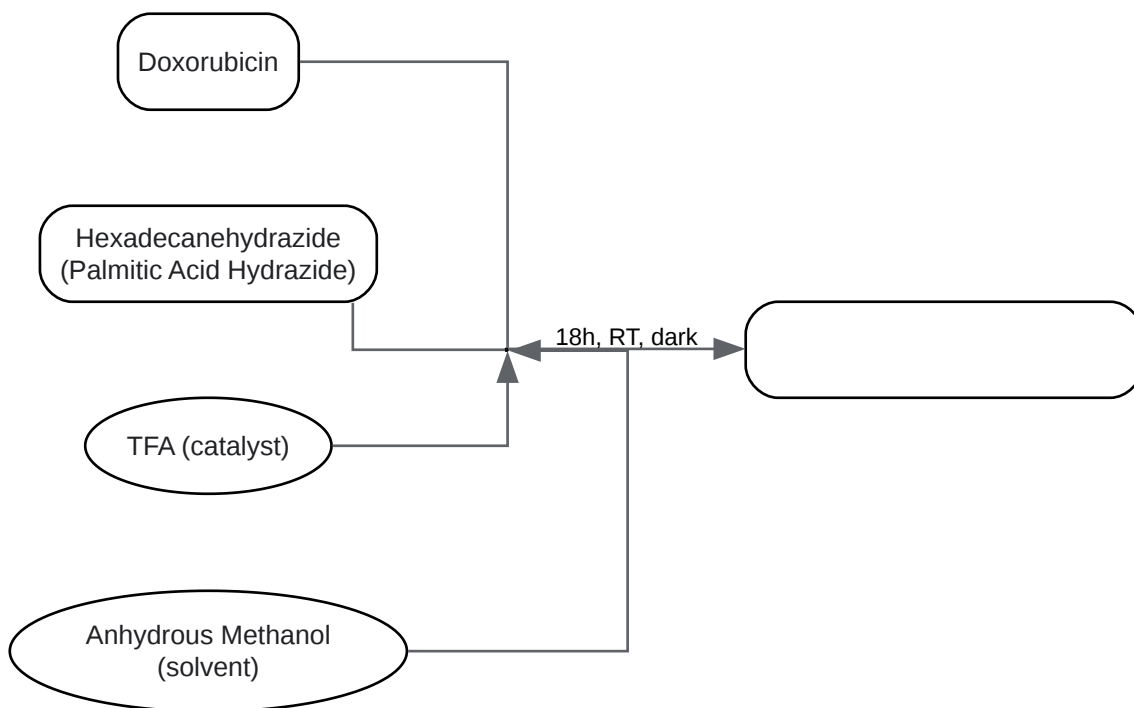
- LeY pentasaccharide
- Palmitic acid hydrazide (**Hexadecanehydrazide**)
- Picoline borane
- DMSO/AcOH/CHCl₃ (8:2:1)
- CHCl₃/MeOH/H₂O (8:1:8)

Procedure:

- Dissolve palmitic hydrazide (2 equivalents) and picoline borane (10 equivalents) in 200 µl of DMSO/AcOH/CHCl₃ (8:2:1).
- Add this mixture to LeY pentasaccharide (1 equivalent).
- Stir the reaction for 2.5 hours at 65°C.
- Extract the LeY-glycolipid by adding CHCl₃/MeOH/H₂O at an 8:1:8 v/v ratio. The product will appear as a white slurry at the interphase.
- Centrifuge the mixture at 4600 rpm for 20 minutes.
- Carefully remove the aqueous and organic layers.

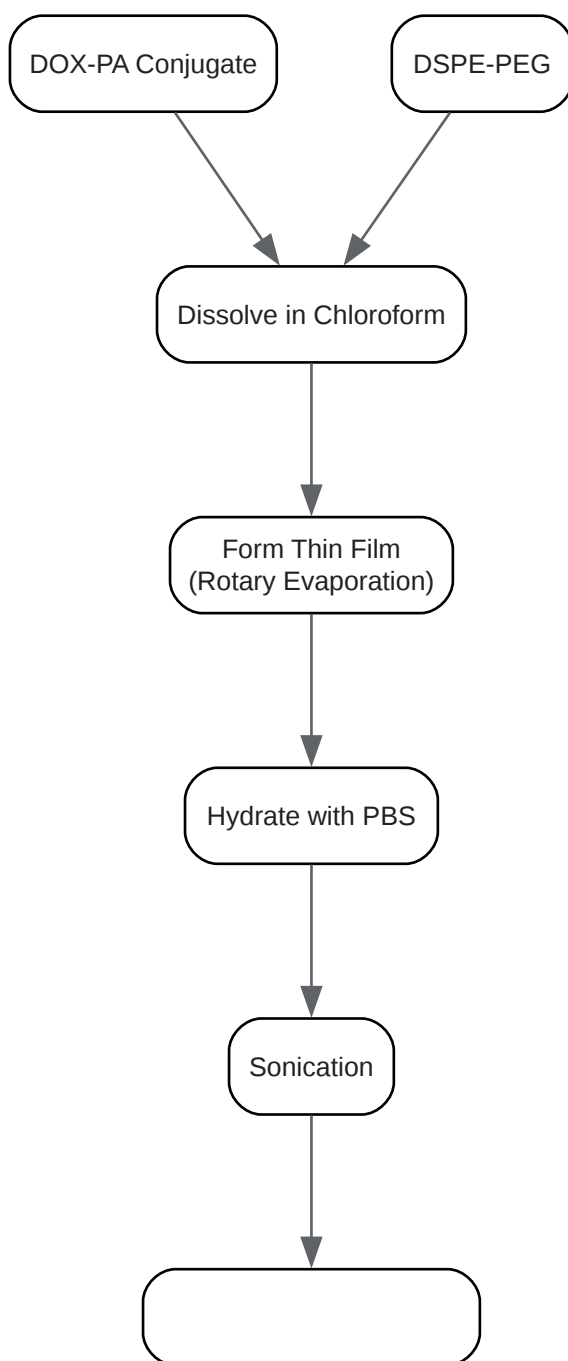
- Repeat the washing step once more.

Visualizations



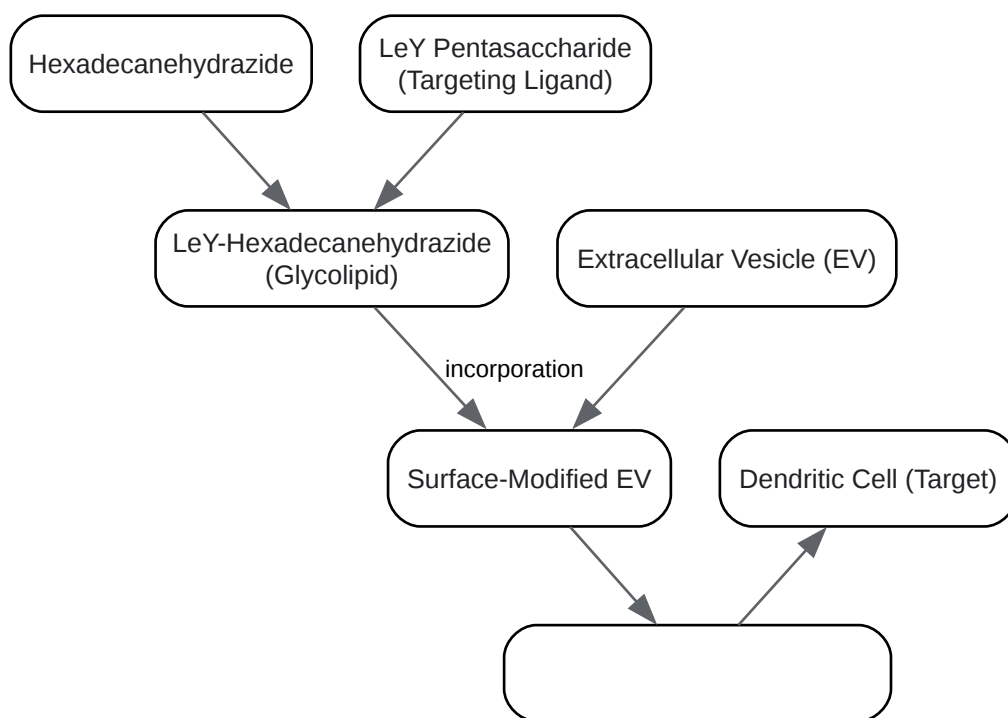
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Caption: Synthesis of DOX-PA conjugate.



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Caption: Workflow for DOX-PA loaded micelle formation.



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Caption: Logic of EV surface modification for cell targeting.

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